

Spectroscopic Data of 3-Bromo-1H-indazol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Bromo-1H-indazol-7-amine**. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Bromo-1H-indazol-7-amine**. These predictions are based on computational models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~12.5	br s	1H, N-H (indazole)
~7.4	d	1H, H-4
~6.8	t	1H, H-5
~6.5	d	1H, H-6
~5.5	br s	2H, -NH ₂

Note: The chemical shift of the N-H and -NH₂ protons can be highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~148	C-7a
~142	C-3
~130	C-5
~125	C-3a
~115	C-4
~110	C-6
~100	C-7

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (amine)
3300 - 3200	Broad	N-H stretch (indazole)
1620 - 1580	Medium to Strong	N-H bend (amine)
1500 - 1400	Medium to Strong	C=C and C=N stretching (aromatic/heterocyclic)
1350 - 1250	Medium	C-N stretch (aromatic amine)
800 - 700	Strong	C-H out-of-plane bending
600 - 500	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
211/213	High	[M] ⁺ (Molecular ion peak with Br isotopes)
132	Medium	[M - Br] ⁺
105	Medium	[M - Br - HCN] ⁺

Note: The molecular ion will appear as a characteristic 1:1 doublet due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

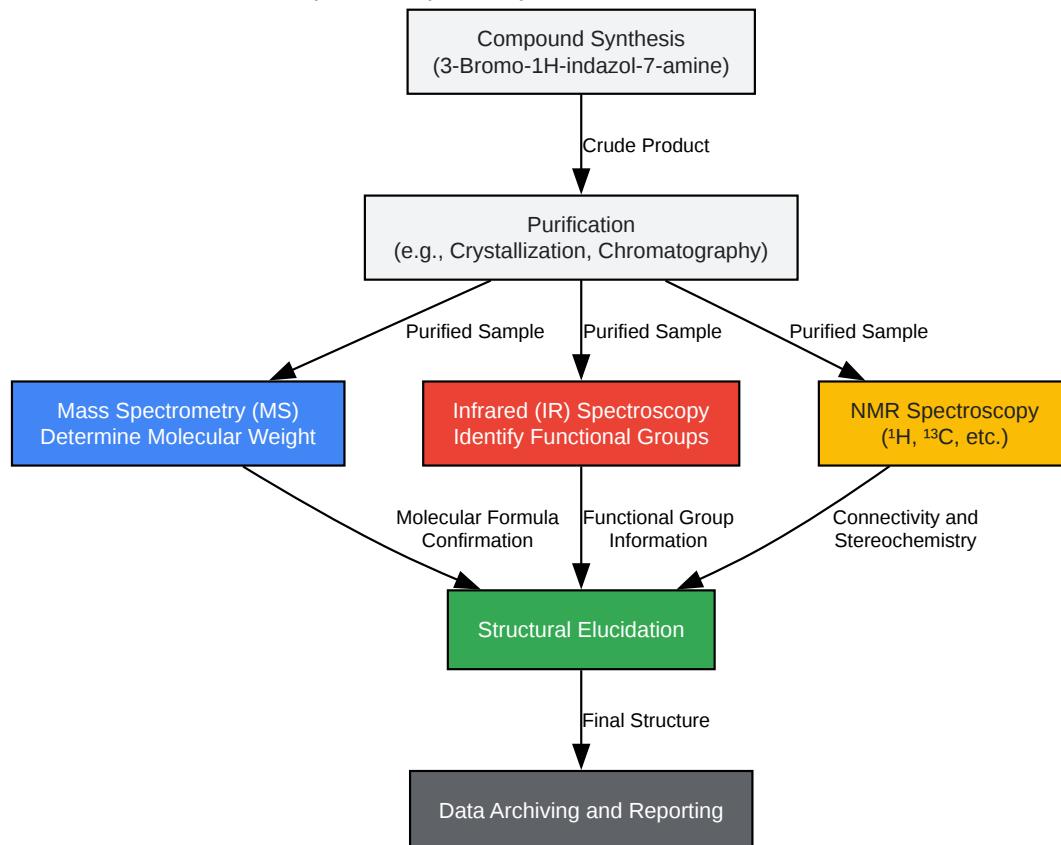
The following are generalized experimental methodologies for the acquisition of spectroscopic data for solid organic compounds such as **3-Bromo-1H-indazol-7-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]
- Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.[3] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single pulse experiment. Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
- ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay (2-10 seconds) are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The fine powder is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]


Mass Spectrometry (MS)

- Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the $\mu\text{g/mL}$ to ng/mL range).[7] For Electron Ionization (EI), a small amount of the solid sample can be introduced directly via a solids probe.
- Ionization: In ESI, the sample solution is introduced into the mass spectrometer through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.[8][9] ESI is a "soft" ionization technique that typically yields the protonated molecule $[\text{M}+\text{H}]^+$. In EI, the sample in the gas phase is bombarded with a high-energy electron beam, causing ionization and often extensive fragmentation.
- Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Workflow for Spectroscopic Analysis of 3-Bromo-1H-indazol-7-amine

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-1H-indazol-7-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339496#3-bromo-1h-indazol-7-amine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com